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molecular formula C18H19NO5S B8598077 5-Methanesulfonyloxymethyl-1,3-dihydro-isoindole-2-carboxylic acid benzyl ester

5-Methanesulfonyloxymethyl-1,3-dihydro-isoindole-2-carboxylic acid benzyl ester

Cat. No. B8598077
M. Wt: 361.4 g/mol
InChI Key: UAGTZHGSHZBUCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653084B2

Procedure details

To a solution of 5-hydroxymethyl-1,3-dihydro-isoindole-2-carboxylic acid benzyl ester (65.75 g, 0.232 mol) in THF (470 mL) and EtOAc (770 mL) was added Et3N (39 mL, 0.28 mol). The solution was cooled in an ice-bath and a solution of methanesulphonyl chloride (19 mL, 0.245 mol) dissolved in EtOAc (50 mL) was added (so that the internal temp <12° C.). After stirring for 2 h in the ice-bath further additions of methanesulphonyl chloride (1.9 mL and 0.95 mL) and Et3N (3.9 mL) were made (so that by tlc there was no remaining starting material after a further 1 h of stirring). NaHCO3 (550 mL) was added and the solution stirred for 20 mins then saturated brine (200 mL) was added and the phases were separated. The organic phase was dried (MgSO4) and evaporated with seeding to give a damp solid which was used in the next step without thorough drying.
Name
brine
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
65.75 g
Type
reactant
Reaction Step Two
Name
Quantity
39 mL
Type
reactant
Reaction Step Two
Name
Quantity
470 mL
Type
solvent
Reaction Step Two
Name
Quantity
770 mL
Type
solvent
Reaction Step Two
Quantity
19 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.9 mL
Type
reactant
Reaction Step Four
Name
Quantity
3.9 mL
Type
reactant
Reaction Step Four
Quantity
550 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([N:11]1[CH2:19][C:18]2[C:13](=[CH:14][CH:15]=[C:16]([CH2:20][OH:21])[CH:17]=2)[CH2:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CCN(CC)CC.[CH3:29][S:30](Cl)(=[O:32])=[O:31].C([O-])(O)=O.[Na+]>C1COCC1.CCOC(C)=O.[Cl-].[Na+].O>[CH2:1]([O:8][C:9]([N:11]1[CH2:19][C:18]2[C:13](=[CH:14][CH:15]=[C:16]([CH2:20][O:21][S:30]([CH3:29])(=[O:32])=[O:31])[CH:17]=2)[CH2:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4,7.8.9|

Inputs

Step One
Name
brine
Quantity
200 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Step Two
Name
Quantity
65.75 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC2=CC=C(C=C2C1)CO
Name
Quantity
39 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
470 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
770 mL
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
19 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.9 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
3.9 mL
Type
reactant
Smiles
CCN(CC)CC
Step Five
Name
Quantity
550 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
of stirring)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in an ice-bath
ADDITION
Type
ADDITION
Details
was added (so that the internal temp <12° C.)
CUSTOM
Type
CUSTOM
Details
after a further 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
the solution stirred for 20 mins
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a damp solid which

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC2=CC=C(C=C2C1)COS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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